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Compound of Interest

Compound Name: 5-(Tributylstannyl)pyrimidine

Cat. No.: B178186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-
(tributylstannyl)pyrimidine as a key building block in the synthesis of advanced functional

materials. The focus is on its application in the development of both medicinal compounds,

specifically kinase inhibitors, and materials for organic electronics, such as Organic Light-

Emitting Diodes (OLEDs).

Introduction to 5-(Tributylstannyl)pyrimidine
5-(Tributylstannyl)pyrimidine is a versatile organotin reagent widely employed in palladium-

catalyzed cross-coupling reactions, most notably the Stille coupling.[1][2] Its pyrimidine core is

a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents,

including anticancer and antiviral drugs.[3] The pyrimidine ring's electron-deficient nature also

makes it a valuable component in materials for organic electronics, where it can facilitate

electron transport.[4] The tributylstannyl group allows for the efficient and selective formation of

carbon-carbon bonds with a wide range of organic electrophiles, making it a powerful tool for

the synthesis of complex molecules.[5][6]

Chemical Properties:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b178186?utm_src=pdf-interest
https://www.benchchem.com/product/b178186?utm_src=pdf-body
https://www.benchchem.com/product/b178186?utm_src=pdf-body
https://www.benchchem.com/product/b178186?utm_src=pdf-body
https://www.benchchem.com/product/b178186?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/product/aldrich/719730
https://pubchem.ncbi.nlm.nih.gov/compound/5-_Tributylstannyl_pyrimidine
https://pubmed.ncbi.nlm.nih.gov/39773052/
https://pubs.rsc.org/en/content/articlelanding/2020/tc/c9tc05727g
https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3181114/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₁₆H₃₀N₂Sn

Molecular Weight 369.13 g/mol [1]

Appearance Light yellow to yellow liquid[1]

Boiling Point 134-138 °C at 2 mmHg[1]

Density 1.117 g/mL at 25 °C[1]

CAS Number 144173-85-3[1]

Application in Medicinal Chemistry: Synthesis of
Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors due to its

ability to form key hydrogen bonds within the ATP-binding site of these enzymes.[3] Stille

coupling with 5-(tributylstannyl)pyrimidine provides a direct route to introduce the pyrimidine

moiety into complex molecular architectures, enabling the rapid synthesis of libraries of

potential drug candidates. A prominent example is the synthesis of derivatives targeting Aurora

kinases, which are crucial regulators of cell division and are often overexpressed in cancers.[7]

[8]

Signaling Pathway: Aurora Kinase A Inhibition
The inhibition of Aurora Kinase A can lead to the destabilization and subsequent degradation of

oncogenic proteins like MYC, which are notoriously difficult to target directly.[8][9] This provides

a therapeutic strategy for cancers driven by MYC overexpression.
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Caption: Inhibition of Aurora Kinase A by a 5-arylpyrimidine derivative.

Experimental Protocol: Synthesis of a 5-Arylpyrimidine
Derivative
This protocol describes a general procedure for the Stille cross-coupling of 5-
(tributylstannyl)pyrimidine with a substituted aryl bromide to synthesize a 5-arylpyrimidine, a

common core for kinase inhibitors.

Materials:

5-(Tributylstannyl)pyrimidine

Substituted Aryl Bromide (e.g., 4-bromo-N,N-dimethylaniline)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Tri(o-tolyl)phosphine (P(o-tol)₃)

Anhydrous Toluene

Argon (or Nitrogen) gas

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Silica gel for column chromatography
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Procedure:

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the substituted aryl

bromide (1.0 mmol), 5-(tributylstannyl)pyrimidine (1.1 mmol, 1.1 equivalents), Pd₂(dba)₃

(0.02 mmol, 2 mol%), and P(o-tol)₃ (0.08 mmol, 8 mol%).

Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

Reaction: Stir the reaction mixture at 110 °C for 12-16 hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).[10]

Work-up: After the reaction is complete, cool the mixture to room temperature and remove

the solvent under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography using an

appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired

5-arylpyrimidine.

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass

spectrometry to confirm its identity and purity.[11][12]
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Application in Organic Electronics: Synthesis of
OLED Materials
The electron-deficient nature of the pyrimidine ring makes it an excellent building block for

electron-transporting and emissive materials in OLEDs.[4] By coupling 5-
(tributylstannyl)pyrimidine with suitable aromatic halides, materials with tailored electronic

properties and high thermal stability can be synthesized. These materials play a crucial role in

improving the efficiency and lifetime of OLED devices.

Experimental Workflow: From Monomer to OLED Device
The synthesis of a pyrimidine-based OLED material and its subsequent integration into a

device follows a multi-step process.
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Caption: Workflow for the synthesis and application of a pyrimidine-based OLED material.
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Experimental Protocol: Synthesis of a 5-Arylpyrimidine
for OLEDs
This protocol outlines the synthesis of a 5-arylpyrimidine that could serve as a host or electron-

transporting material in an OLED.

Materials:

5-(Tributylstannyl)pyrimidine

Aryl Halide (e.g., 2-bromo-9,9-dimethylfluorene)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Anhydrous N,N-Dimethylformamide (DMF)

Argon (or Nitrogen) gas

Standard glassware for inert atmosphere reactions

Procedure:

Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve the aryl halide (1.0

mmol) and 5-(tributylstannyl)pyrimidine (1.2 mmol, 1.2 equivalents) in anhydrous DMF (15

mL).

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.

Reaction: Heat the mixture to 90 °C and stir for 24 hours. Monitor the reaction by TLC.

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract

with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous

magnesium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel, followed by

recrystallization or sublimation to obtain the high-purity material required for OLED

applications.
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Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR,

mass spectrometry, and thermal gravimetric analysis (TGA).

Quantitative Data (Representative):
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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